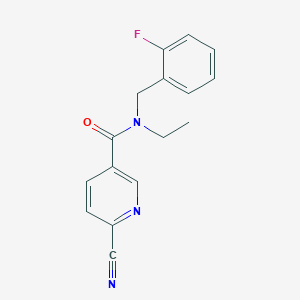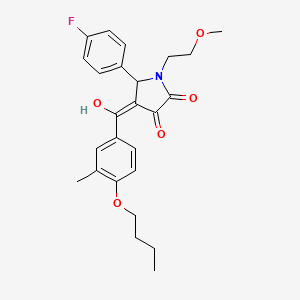
6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a member of the nicotinamide family and is commonly referred to as CEFN.
Mécanisme D'action
The mechanism of action of 6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide is not fully understood. However, it has been suggested that the compound exerts its neuroprotective effects by modulating the activity of various neurotransmitters and reducing oxidative stress. The anti-inflammatory and anti-cancer properties of the compound are believed to be due to its ability to inhibit the activity of various enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine and acetylcholine in the brain. The compound has also been found to reduce oxidative stress and inflammation in various tissues. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide in lab experiments is its ability to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. The compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
Orientations Futures
There are several future directions for the research and development of 6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide. One potential direction is to study the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the compound's potential use in the treatment of various inflammatory and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity and maximize efficacy.
Méthodes De Synthèse
The synthesis of 6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide involves a series of chemical reactions. The first step involves the reaction of 2-fluorobenzylamine with ethyl cyanoacetate to form ethyl N-(2-fluorobenzyl)cyanoacetate. This intermediate is then reacted with nicotinamide to form 6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide. The overall yield of the synthesis process is about 60%.
Applications De Recherche Scientifique
6-cyano-N-ethyl-N-(2-fluorobenzyl)nicotinamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
6-cyano-N-ethyl-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-2-20(11-13-5-3-4-6-15(13)17)16(21)12-7-8-14(9-18)19-10-12/h3-8,10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKCXUZAHGQHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1F)C(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5382106.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5382110.png)
![3-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-isopropyl-1-methylpyridin-2(1H)-one](/img/structure/B5382115.png)


![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5382163.png)
![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)
![N-cycloheptyl-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5382167.png)
![1'-[(1-cyanocyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5382171.png)
![1,6-dimethyl-N-[1-(3-pyridinyl)pentyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382172.png)
![N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)
![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5382192.png)

